molecular formula C24H24N2O5S2 B3017952 Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 315677-79-3

Ethyl 4-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No. B3017952
CAS RN: 315677-79-3
M. Wt: 484.59
InChI Key: HEVUIHFSSCOFRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and interactions with different reagents. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate is achieved by cyclization of thioamide with 2-chloroacetoacetate, yielding a product above 60% . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates are prepared and react with various active methylene reagents to produce polyfunctionally substituted derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds are characterized by techniques such as IR, ^1H NMR, and MS spectra . For example, the crystal structure of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows specific dihedral angles and intramolecular hydrogen bonding . These structural analyses provide insights into the conformation and stability of such molecules, which would be relevant for the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds is explored through their interactions with various reagents. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, for instance, are used to synthesize pyran, pyridine, and pyridazine derivatives . The reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives lead to the formation of various substituted pyridine carboxylate derivatives . These reactions demonstrate the versatility of ethyl carboxylate derivatives in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their molecular structure and synthesis pathways. The crystal structures of some derivatives reveal supramolecular aggregation through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, which can affect their physical properties like solubility and melting points . The presence of different functional groups and heteroatoms within the molecules can also influence their chemical reactivity and stability.

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Compounds with complex structures, including thiophene derivatives, have been synthesized and evaluated for their potential biological activities. For instance, novel ethyl-substituted thiophene derivatives have been synthesized and tested for various biological activities, demonstrating the role of such compounds in medicinal chemistry for drug development. These activities include antimicrobial evaluations and the exploration of mechanisms of action in cellular pathways, indicating the importance of these compounds in developing new therapeutic agents (Raffa et al., 2019).

Catalysis and Polymerization

Certain ethyl-substituted compounds have been studied for their catalytic properties, particularly in olefin polymerization processes. These studies explore how the structure of the compound can influence its effectiveness as a catalyst, leading to advancements in materials science and engineering. For example, research on Zr(IV) complexes with ethyl-substituted ligands has shown significant activities in ethylene polymerization, highlighting the potential of these compounds in the development of new polymeric materials (Chan et al., 2006).

Corrosion Inhibition

The study of ethyl-substituted tetrahydropyridines has shown that these compounds can serve as effective corrosion inhibitors for metals in acidic environments. This application is critical in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. The research demonstrates how the molecular structure of these compounds influences their ability to protect metal surfaces from corrosion, providing insights into the design of more effective corrosion inhibitors (Haque et al., 2018).

Optoelectronic Applications

Compounds containing ethyl and thiophene groups have been explored for their potential in optoelectronic applications. For example, the incorporation of specific functional groups into the structure of polythiophenes has been shown to influence the electrochemical and electrochromic properties of the resulting materials. This research is instrumental in developing new materials for electronic displays, solar cells, and other optoelectronic devices, showcasing the versatility of ethyl-substituted compounds in materials science (Hu et al., 2013).

Future Directions

The future research directions for this compound could involve further studies to understand its biological activity, potential therapeutic uses, and mechanism of action. Additionally, research could also focus on optimizing its synthesis and exploring its chemical reactivity .

properties

IUPAC Name

ethyl 4-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-2-31-24(28)21-20(17-8-4-3-5-9-17)16-32-23(21)25-22(27)18-10-12-19(13-11-18)33(29,30)26-14-6-7-15-26/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVUIHFSSCOFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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